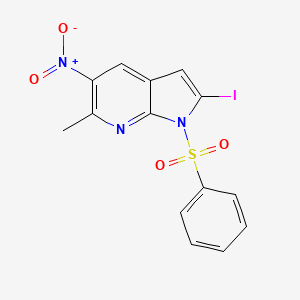
1-(Phenylsulphonyl)-2-iodo-6-methyl-5-nitro-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylsulphonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl group . They are used in various fields, including medicinal chemistry, due to their diverse biological activities .
Synthesis Analysis
The synthesis of phenylsulphonyl compounds often involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone . Another method involves the sulfonamidation of 1H-1,2,3-triazole with benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of phenylsulphonyl compounds can be analyzed using various techniques such as single crystal X-ray diffraction, 1H NMR spectroscopy, and molecular mechanics calculations .
Chemical Reactions Analysis
Phenylsulphonyl compounds can undergo various chemical reactions. For example, 2-sulfonyl dienes can undergo [4+2] and [2+4] cycloaddition reactions with both electron-rich and electron-deficient olefins .
Mécanisme D'action
While the specific mechanism of action for “1-(Phenylsulphonyl)-2-iodo-6-methyl-5-nitro-7-azaindole” is not available, phenylsulphonyl compounds are known to exhibit a range of pharmacological effects. For instance, some phenylsulfonyl compounds have been found to inhibit tubulin polymerization . Others have been found to act as inhibitors of certain inflammatory mediators .
Orientations Futures
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-6-methyl-5-nitropyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O4S/c1-9-12(18(19)20)7-10-8-13(15)17(14(10)16-9)23(21,22)11-5-3-2-4-6-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKNEJJEEPRYPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B580697.png)
![N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride](/img/structure/B580700.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/structure/B580701.png)


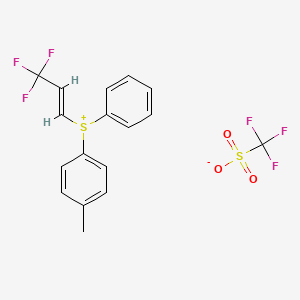
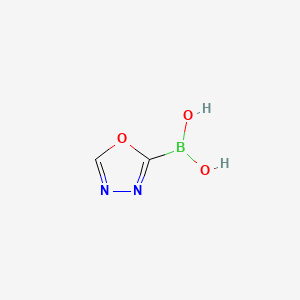
![2-[4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine](/img/structure/B580710.png)
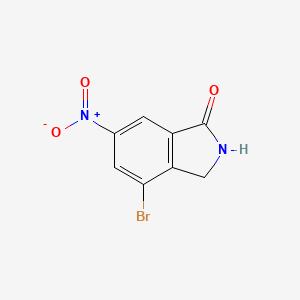



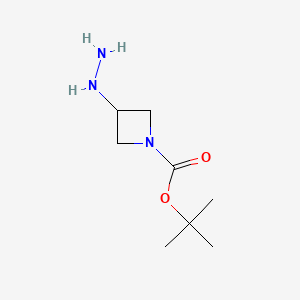
![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)